molecular formula C9H12N2O B037712 3-Methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole CAS No. 120241-65-8

3-Methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole

Cat. No.: B037712
CAS No.: 120241-65-8
M. Wt: 164.2 g/mol
InChI Key: YIPFNKUAYXIITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI): is an organic compound with the molecular formula C9H12N2O and a molecular weight of 164.09 g/mol . This compound is characterized by a pyridine ring that is partially hydrogenated and substituted with a 3-methyl-5-isoxazolyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) typically involves the hydrogenation of pyridine derivatives under specific conditions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with Pd/C or other hydrogenation catalysts.

    Substitution: NaH, LDA, and other strong bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to fully hydrogenated pyridine derivatives .

Mechanism of Action

The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) involves its interaction with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The pyridine ring can act as a nucleophile or electrophile in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) is unique due to its combination of a partially hydrogenated pyridine ring and an isoxazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

120241-65-8

Molecular Formula

C9H12N2O

Molecular Weight

164.2 g/mol

IUPAC Name

3-methyl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2-oxazole

InChI

InChI=1S/C9H12N2O/c1-7-5-9(12-11-7)8-3-2-4-10-6-8/h3,5,10H,2,4,6H2,1H3

InChI Key

YIPFNKUAYXIITD-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)C2=CCCNC2

Canonical SMILES

CC1=NOC(=C1)C2=CCCNC2

Synonyms

Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)- (9CI)

Origin of Product

United States

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